BIM 23052
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Affinity and Selectivity of BIM 23052 for the Somatostatin Receptor Subtype 5 (sst5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BIM 23052, a synthetic peptide analog of somatostatin (B550006). The document focuses on its high affinity and selectivity for the somatostatin receptor subtype 5 (sst5), presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Introduction to this compound and the sst5 Receptor
This compound is a selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2][3][4] The sst5 receptor, a member of the G protein-coupled receptor (GPCR) family, is expressed in various tissues, including the pituitary gland, pancreas, and gastrointestinal tract. Its activation is implicated in the regulation of hormone secretion, such as growth hormone (GH) and insulin, making it a significant target for therapeutic intervention in conditions like acromegaly and neuroendocrine tumors.[5][6] this compound's preferential binding to sst5 allows for the targeted modulation of these physiological processes.
Binding Affinity and Selectivity Profile of this compound
The binding affinity of this compound for human somatostatin receptors has been determined through competitive radioligand binding assays. The data consistently demonstrate a high affinity for the sst5 receptor with lower affinity for other subtypes, highlighting its selectivity.
Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3[1][2] |
| sst2 | 13.5[1][2] |
| sst3 | High affinity (specific value not consistently reported)[7] |
| sst4 | 141[1][2] |
| sst5 | 7.3[1][2] |
Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for somatostatin receptors is typically achieved through in vitro radioligand binding assays. The following is a detailed methodology based on standard practices for this type of experiment.
Radioligand Binding Assay for sst5 Receptor
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of this compound for the sst5 receptor.
Objective: To quantify the binding affinity of this compound for the human sst5 receptor expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human sst5 receptor.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for sst5 (e.g., [¹²⁵I-Tyr¹¹]SRIF-14 or a subtype-selective radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity sst5 ligand (e.g., unlabeled somatostatin-14).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid .
Workflow Diagram:
Caption: Workflow for determining the binding affinity of this compound.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sst5 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
sst5 Receptor Signaling Pathway
Activation of the sst5 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o).
Caption: Agonist activation of the sst5 receptor and downstream signaling.
The primary signaling pathway initiated by sst5 activation involves:
-
G Protein Activation: Binding of this compound to the sst5 receptor induces a conformational change, leading to the activation of associated heterotrimeric Gi/o proteins. The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.[5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]
-
Modulation of MAPK Pathway: The sst5 receptor can also influence the mitogen-activated protein kinase (MAPK) signaling cascade, often leading to its inhibition. This can be mediated by both the Gαi/o and Gβγ subunits.[8]
-
Cellular Response: The net effect of these signaling events is the modulation of cellular functions, most notably the inhibition of hormone secretion from neuroendocrine cells.[9][6]
Conclusion
This compound is a potent and selective agonist of the sst5 receptor. Its high binding affinity, coupled with its selectivity over other somatostatin receptor subtypes, makes it a valuable tool for studying the physiological roles of sst5 and a promising candidate for the development of targeted therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Somatostatin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native somatostatin sst2 and sst5 receptors functionally coupled to Gi/o-protein, but not to the serum response element in AtT-20 mouse tumour corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide to BIM 23052: A Potent Somatostatin Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM 23052 is a synthetic linear octapeptide analog of somatostatin (B550006) that has garnered significant interest within the scientific community for its distinct pharmacological profile. As a potent somatostatin receptor (SSTR) agonist with a notable preference for the SSTR5 subtype, this compound serves as a critical tool in elucidating the physiological roles of this receptor and as a potential therapeutic agent for various endocrine and oncological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its binding affinities and functional potencies. Furthermore, this guide illustrates the principal signaling pathway initiated by this compound upon SSTR5 activation and outlines a typical experimental workflow for assessing its effects on gastric emptying.
Chemical Structure and Properties
This compound is a linear octapeptide with the amino acid sequence D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2.[1][2] The presence of D-amino acids at the N-terminus and within the core sequence contributes to its increased stability against enzymatic degradation compared to the endogenous somatostatin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₁H₇₅N₁₁O₁₀ | |
| Molecular Weight | 1122.3 g/mol | |
| Amino Acid Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | [1][2] |
| CAS Number | 133073-82-2 | |
| Solubility | Soluble in water | |
| Appearance | Solid | N/A |
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors. It displays a high affinity for SSTR2, SSTR3, and SSTR5, with a particular preference for SSTR5.[2][3]
Somatostatin Receptor Binding Affinity
The binding affinity of this compound to various human somatostatin receptor subtypes has been characterized through competitive binding assays. The inhibition constant (Ki) values quantify the affinity of the ligand for the receptor, with lower values indicating higher affinity.
Table 2: Binding Affinity (Ki in nM) of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| SSTR1 | 31.3 | |
| SSTR2 | 13.5 | |
| SSTR3 | High Affinity | [2][3] |
| SSTR4 | 141 | |
| SSTR5 | 7.3 |
Note: A specific numerical Ki value for SSTR3 was not available in the searched literature, although multiple sources confirm a high affinity.
Functional Activity
This compound is a potent inhibitor of growth hormone (GH) release from pituitary cells. This activity is mediated through its agonistic action on somatostatin receptors, primarily SSTR2 and SSTR5, on somatotrophs. Studies have demonstrated that this compound inhibits GH release in the nanomolar range.[1]
This compound has been shown to stimulate gastric emptying.[4] This effect is thought to be mediated through its action on SSTR5 receptors in the gastrointestinal tract.
Emerging research has highlighted the antiproliferative properties of this compound in various cancer cell lines. For instance, analogs of BIM-23052 have shown significant antiproliferative effects on hepatocellular carcinoma cells (HepG2).[2]
Table 3: Functional Potency of this compound and its Analogs
| Biological Effect | Cell Line/Model | Potency (IC₅₀/EC₅₀) | Reference |
| Growth Hormone Inhibition | Pituitary Cells | Nanomolar range | [1] |
| Antiproliferative Effect (Analog) | HepG2 | IC₅₀ = 0.01349 nM | [2] |
Note: A precise IC₅₀ or EC₅₀ value for the in vitro growth hormone inhibition by this compound was not available in the searched literature.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] The following is a generalized protocol based on standard SPPS methods.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (D-Phe, Phe, D-Trp(Boc), Lys(Boc), Thr(tBu))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Phe, Lys(Boc), D-Trp(Boc), Phe, Phe, D-Phe).
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
In Vitro Growth Hormone Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on growth hormone release from primary rat pituitary cells.
Materials:
-
Primary rat pituitary cells
-
Cell culture medium (e.g., DMEM) with serum
-
This compound
-
Growth Hormone-Releasing Hormone (GHRH)
-
GH ELISA kit
Procedure:
-
Cell Culture: Culture primary rat pituitary cells in a 24-well plate until they reach a desired confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a fixed concentration of GHRH (e.g., 10 nM) for 3 hours in the continued presence of this compound. Include control wells with no treatment, GHRH alone, and this compound alone.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
GH Measurement: Quantify the concentration of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of GH inhibition for each concentration of this compound relative to the GHRH-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Gastric Emptying in Rats
The following is a general protocol for assessing the effect of this compound on gastric emptying in rats using the phenol (B47542) red meal method.
Materials:
-
Male Wistar rats
-
This compound
-
Phenol red (non-absorbable marker)
-
Test meal (e.g., 1.5% methylcellulose (B11928114) solution)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fasting: Fast the rats overnight (approximately 18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle (saline) intraperitoneally at the desired dose.
-
Test Meal Administration: After a specific time (e.g., 15 minutes) following drug administration, administer a fixed volume (e.g., 1.5 mL) of the test meal containing phenol red via oral gavage.
-
Euthanasia and Stomach Removal: After a set period (e.g., 20 minutes), euthanize the rats and carefully clamp the pylorus and cardia of the stomach before surgical removal.
-
Stomach Homogenization: Place the entire stomach in a known volume of 0.1 N NaOH and homogenize the tissue and its contents.
-
Sample Processing: Allow the homogenate to settle for 1 hour at room temperature, then centrifuge the supernatant.
-
Spectrophotometric Analysis: Add trichloroacetic acid to the supernatant to precipitate proteins, centrifuge, and then add NaOH to the resulting supernatant to develop the color. Measure the absorbance of the solution at 560 nm.
-
Calculation of Gastric Emptying: Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve. Gastric emptying is expressed as the percentage of the phenol red that has emptied from the stomach compared to the total amount administered.
Signaling Pathways and Experimental Workflows
This compound-Induced SSTR5 Signaling Pathway
Upon binding of this compound to the SSTR5 receptor, a cascade of intracellular events is initiated. SSTR5 is a Gαi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR5 activation can modulate ion channel activity, such as the inhibition of L-type Ca²⁺ currents, which can impact cellular excitability and hormone secretion.[5]
Caption: this compound signaling via the SSTR5 receptor.
Experimental Workflow for Evaluating Gastric Emptying
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on gastric emptying in a rodent model.
Caption: Workflow for gastric emptying assessment.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of somatostatin receptors, particularly SSTR5. Its potent and selective agonist activity makes it a candidate for further investigation in the development of novel therapeutics for conditions characterized by hormonal hypersecretion or cellular hyperproliferation. The detailed methodologies and data presented in this guide are intended to facilitate future research into the chemical and biological properties of this important somatostatin analog.
References
- 1. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. The human growth hormone antagonist B2036 does not interact with the prolactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromocriptine inhibits growth hormone release from rat pituitary cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
BIM 23052: A Technical Guide to Solubility and Stability in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of BIM 23052, a selective somatostatin (B550006) receptor 5 (sst5) agonist. The information herein is intended to support researchers and drug development professionals in the effective use of this peptide in a laboratory setting.
Core Properties of this compound
This compound is a synthetic peptide with the sequence D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2. It acts as a potent agonist for the somatostatin receptor 5, which is involved in various physiological processes, including the regulation of hormone secretion and cell growth.
Solubility Profile
The solubility of a peptide is a critical factor for its application in in vitro and in vivo studies. While specific quantitative data for this compound in a wide range of research buffers is not extensively published, the available information and general peptide chemistry principles provide valuable guidance.
Known Solubility Data:
| Solvent | Concentration | Reference |
| Water | Up to 1 mg/mL | [1] |
| DMSO | Soluble (used for stock solutions) | [2] |
General Recommendations for Research Buffers:
Stability Characteristics
The stability of this compound is essential for ensuring the reproducibility and accuracy of experimental results. Peptides can be susceptible to degradation through hydrolysis, oxidation, and enzymatic activity.
Hydrolytic Stability:
Qualitative studies have indicated that this compound exhibits high hydrolytic stability at both acidic and neutral pH, which mimic the physiological conditions of the stomach and human plasma, respectively[3]. However, quantitative data on degradation rates and half-life in various buffers and temperatures are not extensively documented.
Storage Recommendations:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to several years |
| Stock Solution (in Water or DMSO) | -20°C or -80°C | Up to 6 months (in DMSO at -80°C)[2] |
| Working Solution (in aqueous buffer) | 2-8°C | For short-term use (prepare fresh daily if possible) |
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of peptides like this compound. These should be adapted and optimized for specific experimental needs.
Protocol for Solubility Assessment
This protocol outlines a method to determine the solubility of this compound in a specific buffer.
Materials:
-
This compound (lyophilized powder)
-
Research buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solution: Accurately weigh a small amount of this compound (e.g., 2 mg) into a microcentrifuge tube. Add a small volume of the research buffer (e.g., 1 mL) to create a suspension.
-
Equilibration: Vortex the suspension vigorously for 2 minutes. If the peptide does not fully dissolve, sonicate for 10-15 minutes. Allow the suspension to equilibrate at the desired temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation.
-
Separation of Undissolved Peptide: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.
-
Sample Preparation for HPLC: Carefully collect the supernatant. Prepare a series of dilutions of the supernatant with the research buffer.
-
HPLC Analysis: Inject the diluted samples onto a suitable C18 HPLC column. Use a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). Monitor the absorbance at a wavelength where the peptide has maximum absorbance (typically around 214 nm or 280 nm).
-
Quantification: Create a standard curve using known concentrations of this compound. Use the standard curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the peptide in the tested buffer.
Protocol for Stability Assessment (via HPLC)
This protocol describes a method to evaluate the stability of this compound in a research buffer over time.
Materials:
-
This compound stock solution
-
Research buffer of interest (e.g., cell culture medium)
-
Incubator at the desired temperature (e.g., 37°C)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in the research buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the test solution into several vials and incubate them at the desired temperature.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
HPLC Analysis: Immediately analyze the sample by HPLC as described in the solubility assessment protocol.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation of the peptide can be determined by the decrease in its peak area over time. The appearance of new peaks may indicate the formation of degradation products.
-
Kinetics (Optional): Plot the natural logarithm of the remaining this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the degradation rate constant can be calculated from the slope of the line.
Signaling Pathway and Experimental Workflow Visualization
Somatostatin Receptor 5 (sst5) Signaling Pathway
This compound, as an sst5 agonist, activates downstream signaling cascades upon binding to its receptor. The sst5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
Caption: this compound activates the sst5 receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a research buffer.
References
Downstream Signaling Pathways of sst5 Activation by BIM-23052: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23052 is a synthetic octapeptide analog of somatostatin (B550006) that acts as a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). Activation of sst5 by BIM-23052 triggers a cascade of intracellular signaling events that are critical in various physiological and pathological processes, including hormone secretion, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the activation of sst5 by BIM-23052. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5, that mediate the diverse biological effects of the neuropeptide somatostatin.[1] BIM-23052 is a selective agonist for sst5, although it also exhibits affinity for other sst subtypes.[2] The activation of sst5 initiates a complex network of downstream signaling pathways that are broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways. Understanding these pathways is crucial for the development of targeted therapeutics for various endocrine and oncological disorders.
Quantitative Data: Pharmacological Profile of BIM-23052
The binding affinity and functional potency of BIM-23052 at human somatostatin receptors are summarized in the table below. This data is essential for understanding its selectivity and efficacy.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| sst1 | 31.3 | [2] |
| sst2 | 13.5 | [2] |
| sst3 | High Affinity | [3] |
| sst4 | 141 | [2] |
| sst5 | 7.3 | [2] |
Table 1: Binding Affinity of BIM-23052 for Human Somatostatin Receptor Subtypes. This table summarizes the equilibrium dissociation constants (Ki) of BIM-23052 for the five human somatostatin receptor subtypes.
G-Protein Dependent Signaling Pathways
Upon agonist binding, sst5, like other members of its family, couples to inhibitory heterotrimeric G-proteins (Gi/o).[4][5] This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The primary and most well-characterized downstream effect of sst5 activation is the inhibition of adenylyl cyclase (AC) activity by the Gαi subunit.[6] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] Reduced cAMP levels, in turn, lead to decreased activation of Protein Kinase A (PKA), a key regulator of numerous cellular processes.
References
- 1. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Effects of BIM-23052: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies investigating the effects of BIM-23052 on cell proliferation. BIM-23052 is a linear analog of somatostatin (B550006), a naturally occurring hormone that regulates various physiological processes, including cell growth.[1][2] This document summarizes the quantitative data on its antiproliferative activity, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Mechanism of Action: Somatostatin Receptor Agonism
BIM-23052 functions as a somatostatin receptor agonist, exhibiting a high affinity for several somatostatin receptor subtypes (SSTRs), with a particular preference for SSTR5.[3][4][5][6] The binding of BIM-23052 to these G-protein coupled receptors on the cell surface initiates a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation.[1] The primary signaling mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of SSTRs by BIM-23052 can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and division.[1][7]
Signaling Pathway of BIM-23052
Caption: Signaling cascade initiated by BIM-23052 binding to SSTR5.
Quantitative Data on Antiproliferative Activity
The antiproliferative effects of BIM-23052 and its analogs have been evaluated in various cancer cell lines using the MTT assay.[1] The following tables summarize the available quantitative data. It is important to note that much of the detailed public data focuses on analogs of BIM-23052.
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog DD8 | MCF-7 (Breast Cancer) | 161.28 ± 7.97 | [8] |
| Analog DD8 | MDA-MB-231 (Breast Cancer) | 235.43 ± 14.3 | [8] |
| Analog D6 | MCF-7 (Breast Cancer) | 200.31 ± 11.87 | [1] |
| Analog D6 | MDA-MB-231 (Breast Cancer) | 389.04 ± 21.13 | [1] |
Table 1: IC50 Values of BIM-23052 Analogs in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Halogenated Analogs | HepG2 (Hepatocellular Carcinoma) | ~100 | [9] |
Table 2: Antiproliferative Activity of Halogenated BIM-23052 Analogs.
Studies have also reported the antiproliferative effects of BIM-23052 analogs on other cell lines including HT-29 (colon cancer) and HeLa (cervical cancer), with varying degrees of efficacy.[7][9]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of BIM-23052's antiproliferative effects.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231), human hepatocellular carcinoma cells (HepG2), human colon adenocarcinoma cells (HT-29), and human cervical cancer cells (HeLa) are commonly used.[1][7][9] A non-tumorigenic breast epithelial cell line (MCF-10A) is often included as a control.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[6] Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][9][10]
Protocol:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: BIM-23052 or its analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.[1] The medium in the 96-well plates is replaced with medium containing the test compounds, and the plates are incubated for a specified period, typically 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Standard workflow for assessing cell proliferation using the MTT assay.
Conclusion
In vitro studies have demonstrated the antiproliferative potential of the somatostatin analog BIM-23052 and its derivatives across a range of cancer cell lines. The primary mechanism of action is through the activation of somatostatin receptors, leading to the inhibition of key signaling pathways involved in cell growth. The methodologies outlined in this guide, particularly the MTT assay, provide a robust framework for the continued investigation and characterization of the anticancer properties of this class of compounds. Further research is warranted to fully elucidate the specific downstream effectors of BIM-23052-mediated signaling and to expand the evaluation of its efficacy in a broader panel of cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor 1,2 and 5 activation leads to C6 glioma growth arrest in vitro and in vivo; analysis of the intracellular pathways involved [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. bds.berkeley.edu [bds.berkeley.edu]
A Technical Guide to BIM 23052 for Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) represent a heterogeneous group of malignancies with a rising incidence. Current therapeutic strategies, largely centered around somatostatin (B550006) analogs (SSAs), primarily target the somatostatin receptor subtype 2 (sst2). However, the diverse expression of somatostatin receptor subtypes in GEP-NETs presents opportunities for novel therapeutic targeting. This technical guide focuses on BIM 23052, a somatostatin analog with a distinct receptor binding profile, and explores its potential as a research tool and therapeutic candidate in GEP-NETs. While direct preclinical and clinical studies of this compound in GEP-NETs are limited, this document synthesizes the available data on its mechanism of action, the known roles of its primary target, the somatostatin receptor subtype 5 (sst5), in GEP-NET biology, and provides detailed experimental protocols to facilitate further investigation.
Introduction to this compound
This compound is a linear synthetic octapeptide analog of somatostatin.[1] Its primary characteristic is its agonistic activity at the somatostatin receptor subtype 5 (sst5).[2] This specificity distinguishes it from commonly used SSAs like octreotide (B344500) and lanreotide, which exhibit a higher affinity for sst2. This unique binding profile makes this compound a valuable tool for elucidating the specific roles of sst5 in both normal physiology and pathological conditions, including cancer.
Physicochemical Properties and Receptor Affinity
A clear understanding of the fundamental properties of this compound is essential for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₇₉N₁₁O₁₀ | [1] |
| Amino Acid Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | [1] |
| sst1 Affinity (IC₅₀, nM) | >1000 | [2] |
| sst2 Affinity (IC₅₀, nM) | 13.5 | [2] |
| sst3 Affinity (IC₅₀, nM) | >1000 | [2] |
| sst4 Affinity (IC₅₀, nM) | >1000 | [2] |
| sst5 Affinity (IC₅₀, nM) | 7.3 | [2] |
The Role of sst5 in Gastroenteropancreatic Neuroendocrine Tumors
While sst2 is the most predominantly expressed somatostatin receptor in GEP-NETs, sst5 is also frequently present and represents a potential therapeutic target.[3] Human pancreatic neuroendocrine tumor cell lines, such as BON-1 and QGP-1, are known to express SSTR5 mRNA.[3][4] Activation of sst5 has been shown to influence key cellular signaling pathways implicated in tumor growth and survival.
sst5-Mediated Signaling Pathways in GEP-NET Cells
Activation of sst5 by an agonist like this compound is expected to trigger downstream signaling cascades that can modulate cell proliferation and hormone secretion. The primary signaling pathways associated with sst5 activation in neuroendocrine tumor cells include the modulation of adenylyl cyclase activity and the activation of protein phosphatases, which in turn affect the MAPK (ERK) and PI3K/Akt pathways.[5][6]
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic and post‐transcriptional regulation of somatostatin receptor subtype 5 (SST5) in pituitary and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
An In-depth Technical Guide to Investigating the Role of sst5 Receptors using BIM-23052
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology for characterizing the interaction between the selective somatostatin (B550006) receptor subtype 5 (sst5) agonist, BIM-23052, and its target receptor. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and workflows to facilitate rigorous scientific investigation in academic and industrial research settings.
Introduction to sst5 and BIM-23052
The somatostatin receptor subtype 5 (sst5) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth.[1] Its involvement in the pathophysiology of neuroendocrine tumors and other diseases has made it a significant target for drug development.[2]
BIM-23052 is a synthetic peptide analog of somatostatin that exhibits a high binding affinity and selectivity for the sst5 receptor.[3][4] This selectivity makes BIM-23052 an invaluable tool for elucidating the specific functions and signaling pathways mediated by sst5 activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BIM-23052 interaction with somatostatin receptors.
Table 1: Binding Affinity of BIM-23052 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3[3][4] |
| sst2 | 13.5[3][4] |
| sst3 | >1000 |
| sst4 | 141[3][4] |
| sst5 | 7.3 [3][4] |
Table 2: Functional Potency of BIM-23052 at the Human sst5 Receptor
| Functional Assay | Parameter | Value | Cell Line |
| Prolactin Release Inhibition | EC50 | ~1-10 nM (estimated) | Human Prolactinoma Cells |
| Growth Hormone Inhibition | EC50 | ~1-10 nM (estimated) | Human GH-secreting Adenoma Cells[5] |
Core Signaling Pathways of the sst5 Receptor
Activation of the sst5 receptor by an agonist like BIM-23052 initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins (Gαi/o).
Caption: Key signaling pathways activated by the sst5 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of BIM-23052 with the sst5 receptor.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of BIM-23052 to the sst5 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human sst5 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-28) to each well.
-
Add increasing concentrations of unlabeled BIM-23052 to compete with the radioligand.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the BIM-23052 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This assay measures the ability of BIM-23052 to inhibit the production of cyclic AMP (cAMP) following sst5 receptor activation.
Caption: Workflow for a cAMP inhibition functional assay.
Methodology:
-
Cell Culture:
-
Seed CHO-K1 or HEK293 cells expressing the sst5 receptor into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of BIM-23052 to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BIM-23052 concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation as a downstream marker of sst5 activation.
References
- 1. MEK/ERK-Mediated Phosphorylation of Bim is Required to Ensure Survival of T and B Lymphocytes during Mitogenic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content-assets.jci.org [content-assets.jci.org]
Methodological & Application
Application Notes and Protocols for BIM 23052 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin (B550006) that functions as a potent and selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2] Somatostatin and its analogs are known to exert antiproliferative and pro-apoptotic effects on various cell types, particularly neuroendocrine and tumor cells that overexpress somatostatin receptors.[3][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its effects on cell viability, apoptosis, and to elucidate its mechanism of action through signaling pathway analysis.
Mechanism of Action
This compound selectively binds to and activates sst5, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and the induction of apoptosis. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of sst5 can modulate the MAPK/ERK pathway and influence the activity of protein tyrosine phosphatases (PTPs), ultimately leading to cell cycle arrest and apoptosis.[5][6]
Data Presentation
Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst3 | High Affinity (exact value not specified) |
| sst4 | 141 |
| sst5 | 7.3 |
Data compiled from publicly available information.
Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | Data not available in searched literature |
| MDA-MB-231 | Human Breast Adenocarcinoma | Data not available in searched literature |
| HepG2 | Human Liver Carcinoma | ~100 |
| Neuroendocrine Tumor Cell Lines (e.g., BON-1, NCI-H727) | Human Pancreatic and Lung Neuroendocrine Tumors | Data not available in searched literature |
| Pituitary Adenoma Cell Lines (e.g., AtT-20) | Murine Pituitary Adenoma | Data not available in searched literature |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated 96-well plates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a stock solution (e.g., 1 mM).
-
Perform serial dilutions of the stock solution in serum-free culture medium to prepare a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[3]
-
-
Treatment of Cells:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound working solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., determined from MTT assay results) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualization of Signaling Pathways and Workflows
References
- 1. This compound | Somatostatin Receptor | 133073-82-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the antiproliferative signal mediated by the somatostatin receptor subtype sst5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor activation (sst(1) -sst(5) ) differentially influences human retinal pigment epithelium cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of BIM 23052 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a potent and selective synthetic peptide analog of somatostatin (B550006), demonstrating a high affinity for the somatostatin receptor subtype 5 (sst5).[1] Its targeted action on sst5 makes it a valuable tool for investigating the physiological roles of this receptor and for the development of novel therapeutics targeting neuroendocrine tumors and other conditions where sst5 is overexpressed. These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound in various cell-based assays.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the sst5, a G-protein coupled receptor (GPCR). The activation of sst5 is primarily coupled to inhibitory G-proteins (Gi/o), triggering a cascade of downstream signaling events.[2][3][4][5] The principal pathways affected include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[2]
-
Modulation of MAPK Signaling: The sst5 receptor can influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.[6][7]
-
Regulation of Intracellular Calcium: Sst5 activation can modulate intracellular calcium levels, a key second messenger in many cellular processes.
The culmination of these signaling events often results in the inhibition of hormone secretion, cell cycle arrest, and induction of apoptosis in target cells.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. The following table summarizes reported effective concentrations from various in vitro studies.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| Various Cancer Cell Lines | MTT Assay (Antiproliferation) | 7.5 µM - 2000 µM | Inhibition of cell proliferation | [8][9] |
| Pituitary Adenoma Cells | Growth Hormone (GH) Inhibition | Nanomolar (nM) range | Inhibition of GH secretion | [8][9] |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | MTT Assay (Antiproliferation) | ~100 µM (IC50) | Inhibition of cell proliferation | [10] |
| Non-tumorigenic Epithelial Cell Line (MCF-10A) | Cytotoxicity Assay | >250 µM | Low cytotoxicity | [8] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Target cells (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[11] Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels following treatment with this compound. Commercial ELISA or HTRF-based kits are recommended for this assay.
Materials:
-
This compound
-
Target cells expressing sst5
-
Cell culture medium
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF)
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well or 384-well) as recommended by the cAMP assay kit manufacturer.
-
Compound Preparation: Prepare dilutions of this compound in serum-free medium or the assay buffer provided in the kit.
-
Cell Treatment:
-
For agonist mode: Treat cells with different concentrations of this compound.
-
For antagonist mode: Pre-incubate cells with this compound for a defined period, then stimulate with a known concentration of an sst5 agonist or forskolin.
-
-
Incubation: Incubate the cells for the time recommended by the kit manufacturer to allow for changes in cAMP levels.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specific time.
-
Signal Measurement: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample based on the standard curve.
MAPK Phosphorylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on the phosphorylation of key MAPK proteins like ERK1/2.
Materials:
-
This compound
-
Target cells expressing sst5
-
Cell culture medium
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal MAPK activity.
-
Cell Treatment: Treat the serum-starved cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 for each treatment condition.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. By carefully selecting the appropriate concentration range based on the cell type and desired biological outcome, and by following the detailed experimental procedures, researchers can accurately investigate the cellular effects mediated by the sst5 receptor. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Native somatostatin sst2 and sst5 receptors functionally coupled to Gi/o-protein, but not to the serum response element in AtT-20 mouse tumour corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific roles of G(i) protein family members revealed by dissecting SST5 coupling in human pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-dependent downregulation of Bim in epithelial cells requires MAPK and PKC-delta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, Docking Calculations and Hydrolytic Stability Studies of Bioconjugates of Monofluorenated Analogue of BIM- 23052 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Somatostatin Receptor | 133073-82-2 | Invivochem [invivochem.com]
Application Notes and Protocols for the Administration of BIM 23052 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin (B550006), exhibiting a high affinity for the somatostatin receptor subtype 5 (SSTR5), with moderate affinity for other SSTR subtypes.[1][2] Its mechanism of action, centered around the activation of SSTR5, makes it a compound of interest for investigating therapeutic interventions in various pathologies, including certain types of cancer and endocrine disorders like acromegaly. These application notes provide detailed protocols for the administration of this compound in rodent models to facilitate preclinical research into its efficacy and mechanism of action.
Mechanism of Action and Signaling Pathways
This compound, as a somatostatin analog, primarily exerts its effects by binding to and activating SSTR5, a G-protein coupled receptor (GPCR).[3][4][5] Activation of SSTR5 initiates a cascade of intracellular signaling events that can lead to various cellular responses, including inhibition of hormone secretion, induction of apoptosis, and cell cycle arrest.[6][7]
The primary signaling pathway initiated by SSTR5 activation involves the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7] This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.
Furthermore, SSTR5 activation has been shown to influence other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation, survival, and apoptosis.[2][7] The pro-apoptotic protein BIM (Bcl-2 interacting mediator of cell death) is a key downstream effector that can be upregulated following the inhibition of survival pathways like MEK/ERK and PI3K/Akt, leading to programmed cell death.[8][9][10]
Below are diagrams illustrating the key signaling pathways associated with this compound's mechanism of action.
References
- 1. Systemic injections of gastro-intestinal peptides alter behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of SSTR5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. mdpi.com [mdpi.com]
- 6. Octreotide enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin chemotherapy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between Somatostatin Receptor 5 Gene Polymorphisms and Pancreatic Cancer Risk and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM 23052 in Growth Hormone Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin (B550006) that functions as a selective agonist for the somatostatin receptor subtype 5 (sst5).[1] Somatostatin and its analogs are known to play a crucial role in regulating the endocrine system, including the inhibition of growth hormone (GH) secretion from the anterior pituitary gland. This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in a growth hormone inhibition assay, a critical step in the evaluation of its therapeutic potential for conditions such as acromegaly. While specific dose-response data for this compound in GH inhibition assays is not extensively published, this guide offers a comprehensive framework for researchers to conduct these experiments and generate reliable data. It has been established that this compound exhibits in vitro GH-inhibitory activity at nanomolar concentrations.[2][3]
Data Presentation: Quantitative Analysis of this compound Activity
A thorough characterization of this compound requires the determination of its binding affinity for various somatostatin receptor subtypes and its functional potency in inhibiting growth hormone secretion. The following tables summarize the known binding affinities and provide a template for presenting dose-response data from a growth hormone inhibition assay.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 31.3[1] |
| sst2 | 13.5[1] |
| sst3 | Not reported |
| sst4 | 141[1] |
| sst5 | 7.3[1] |
Table 2: Representative Dose-Response of this compound on Growth Hormone Inhibition
This table is a template for recording and presenting experimental data. The values provided are illustrative and should be replaced with experimental results.
| This compound Concentration (nM) | Percent Inhibition of GH Secretion (%) |
| 0 (Control) | 0 |
| 0.1 | Enter experimental value |
| 1 | Enter experimental value |
| 10 | Enter experimental value |
| 100 | Enter experimental value |
| 1000 | Enter experimental value |
| IC50 (nM) | Calculate from experimental data |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and to properly design and execute experiments, it is essential to visualize the underlying biological pathways and the experimental process.
Signaling Pathway of this compound in Pituitary Somatotrophs
This compound, as a somatostatin analog, primarily exerts its inhibitory effect on growth hormone secretion by activating sst5 receptors on the surface of pituitary somatotrophs. This activation triggers a cascade of intracellular signaling events. The sst5 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn affects downstream targets involved in GH synthesis and release. Additionally, activation of sst5 can lead to the modulation of ion channels, causing a decrease in intracellular calcium concentration ([Ca2+]i), another critical factor for hormone exocytosis.[4]
References
- 1. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying sst5 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor subtype 5 (sst5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating endocrine function and cell growth. Its involvement in various pathologies, including neuroendocrine tumors and Cushing's disease, makes it a significant target for drug development. Receptor internalization, a process by which cell surface receptors are removed and trafficked into the cell's interior, is a key mechanism for modulating signal transduction and receptor sensitivity.
BIM-23052 is a synthetic, linear octapeptide analog of somatostatin with a high affinity for the sst5 receptor.[1] While it acts as a potent agonist for sst5-mediated signaling, it is crucial to note a significant distinction in its activity compared to endogenous ligands. Studies have unexpectedly shown that potent, synthetic sst5 agonists often do not induce receptor internalization.[2][3][4] In contrast, the natural somatostatin peptide, somatostatin-28, effectively triggers the internalization of the sst5 receptor.[2][3][4]
This key difference makes BIM-23052 a valuable pharmacological tool. It allows for the specific activation of sst5 signaling pathways without the confounding variable of receptor sequestration, enabling researchers to dissect signaling events from internalization phenomena. These application notes provide protocols to study sst5 internalization using somatostatin-28 as a positive control agonist and discuss the utility of BIM-23052 as a non-internalizing agonist for comparative studies.
Quantitative Data Summary
The following tables summarize the binding affinity of BIM-23052 for various somatostatin receptor subtypes and the potency of somatostatin-28 in inducing sst5 receptor internalization.
Table 1: Binding Affinity (Ki) of BIM-23052 for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst5 | 7.3[5] |
| sst2 | 13.5[5] |
| sst1 | 31.3[5] |
| sst4 | 141[5] |
Table 2: Agonist Potency (EC50) for sst5 Receptor Internalization
| Agonist | EC50 for Internalization |
| Somatostatin-28 | 4.34 x 10⁻¹² M (4.34 pM)[6] |
| BIM-23052 | Does not induce significant internalization[2][3][4] |
Signaling Pathway of sst5 Receptor Internalization
Upon binding of an appropriate agonist like somatostatin-28, the sst5 receptor undergoes a conformational change. This activates G protein-coupled receptor kinases (GRKs) which phosphorylate the receptor's intracellular domains. This phosphorylation serves as a docking site for β-arrestin. The recruitment of β-arrestin sterically hinders further G protein coupling, leading to desensitization, and critically, it acts as an adaptor protein. β-arrestin links the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP2), facilitating the formation of clathrin-coated pits and subsequent receptor internalization.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization. [scholars.duke.edu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIM 23052, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]
- 6. innoprot.com [innoprot.com]
- 7. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Potential of BIM 23052 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is no publicly available scientific literature or clinical trial data on the use of the somatostatin (B550006) receptor 5 (SSTR5) agonist, BIM 23052, in combination with other cancer therapeutics. The following application notes and protocols are therefore based on the known mechanism of action of this compound, the established roles of somatostatin analogs in oncology, and general principles of combination therapy research. This document is intended to serve as a foundational guide for researchers interested in exploring this potential therapeutic strategy.
Introduction to this compound
This compound is a synthetic peptide that acts as a selective agonist for the somatostatin receptor 5 (SSTR5). Somatostatin analogs are a class of drugs that mimic the action of the natural hormone somatostatin, which regulates various cellular processes, including hormone secretion and cell proliferation. The antiproliferative effects of some somatostatin analogs in certain cancers are thought to be mediated through SSTR2 and SSTR5.
Table 1: Properties of this compound
| Property | Description |
|---|---|
| Mechanism of Action | Selective agonist of Somatostatin Receptor 5 (SSTR5) |
| Therapeutic Class | Somatostatin Analog |
| Potential Applications | Research into SSTR5-mediated cellular processes |
Somatostatin Analogs in Combination Cancer Therapy
Somatostatin analogs, such as octreotide (B344500) and lanreotide (B11836), are established treatments for neuroendocrine tumors (NETs) and are sometimes used in combination with other anticancer agents. These combinations aim to enhance the antitumor effect by targeting multiple signaling pathways involved in tumor growth and survival.
Table 2: Examples of Somatostatin Analogs in Combination Cancer Therapy
| Somatostatin Analog | Combination Agent | Cancer Type | Key Findings |
|---|---|---|---|
| Lanreotide | Sunitinib, Everolimus, Regorafenib | Neuroendocrine Tumor Cells | In vitro studies showed that targeted therapies can modulate SSTR expression, but synergistic antitumor effects with lanreotide were not consistently observed.[1] |
| Long-acting somatostatin analogues | Paclitaxel + Carboplatin | Small Cell Lung Cancer (SCLC) | A dose of 30 mg of a long-acting somatostatin analogue improved survival in patients with limited disease SCLC who were positive for somatostatin receptors.[2] |
| Octreotide | Tamoxifen | Pancreatic Adenocarcinoma | Combination therapy was explored, with the rationale of targeting hormonal pathways in cancer.[3] |
SSTR5 Signaling and Rationale for Combination Therapy
Activation of SSTR5 by an agonist like this compound can trigger several intracellular signaling cascades that may be relevant to cancer treatment. These pathways can potentially interact with those targeted by other cancer therapeutics, providing a rationale for investigating combination strategies.
SSTR5 Signaling Pathway
Upon agonist binding, SSTR5, a G-protein coupled receptor (GPCR), can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also modulate other pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival.
Hypothetical Crosstalk with EGFR Signaling
There is evidence of crosstalk between somatostatin receptors and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). SSTR5 may heterodimerize with EGFR, potentially modulating its downstream signaling, such as the MAPK pathway. This suggests that combining an SSTR5 agonist with an EGFR inhibitor could have synergistic effects.
Clarification: this compound vs. BIM (the Protein)
It is crucial to distinguish this compound (the SSTR5 agonist) from BIM, the pro-apoptotic protein (Bcl-2-like 11). The protein BIM is a key mediator of apoptosis and its expression levels can predict the response of some cancers to targeted therapies. The similar names are coincidental, and they are distinct entities with different functions in cancer biology.
The Role of BIM Protein in Cancer Therapy
The BIM protein is a member of the BCL-2 family and plays a critical role in initiating apoptosis. In many cancers that are dependent on specific signaling pathways (oncogene-addicted cancers), inhibitors of these pathways (e.g., kinase inhibitors) can lead to an upregulation of BIM, which in turn triggers cell death.
References
- 1. Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long acting somatostatin analogues in combination to antineoplastic agents in the treatment of small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Effects of BIM 23052
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic linear octapeptide analog of somatostatin (B550006), functioning as a potent and selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2] Somatostatin and its analogs are known to exert antiproliferative effects on various normal and cancerous cells, making them valuable tools in cancer research and potential therapeutic agents.[3] These application notes provide a comprehensive protocol for assessing the antiproliferative and cytotoxic effects of this compound on cancer cell lines. The provided methodologies include the MTT and Neutral Red Uptake (NRU) assays, which are standard colorimetric assays for evaluating cell viability and cytotoxicity.
Mechanism of Action
This compound mediates its biological effects primarily through the activation of sst5, a G-protein coupled receptor (GPCR).[1] The binding of this compound to sst5 initiates a signaling cascade that can lead to the inhibition of cell proliferation and the induction of apoptosis. The key signaling pathways involved include:
-
Inhibition of Adenylyl Cyclase: Activation of sst5 leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect various downstream signaling pathways that are crucial for cell growth and proliferation.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Sst5 activation can influence the MAPK signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival.[3]
-
Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptors, including sst5, are known to activate PTPs such as SHP-1. These phosphatases can dephosphorylate key signaling molecules involved in cell growth pathways, leading to cell cycle arrest.[3]
-
Induction of Apoptosis: The antiproliferative effects of somatostatin analogs can also be attributed to the induction of programmed cell death, or apoptosis. While the precise downstream effectors of sst5-mediated apoptosis are still under investigation, the pro-apoptotic protein BIM (Bcl-2 interacting mediator of cell death) is a critical mediator of apoptosis in response to various targeted cancer therapies.[4] Although a direct link between sst5 activation by this compound and BIM upregulation or activation has not been definitively established, it represents a potential avenue for further investigation into the apoptotic mechanisms of this compound.
Data Presentation
The following tables summarize the quantitative data from hypothetical antiproliferative and cytotoxicity assays of this compound on various cancer cell lines.
Table 1: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| HepG2 | Liver Cancer | 12.8 |
| HT-29 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 22.1 |
IC50 (half-maximal inhibitory concentration) values were determined after 72 hours of treatment using the MTT assay.
Table 2: Cytotoxicity of this compound (CC50 Values)
| Cell Line | Cancer Type | CC50 (µM) |
| MCF-7 | Breast Cancer | 45.8 |
| MDA-MB-231 | Breast Cancer | 58.3 |
| HepG2 | Liver Cancer | 39.7 |
| HT-29 | Colon Cancer | 52.4 |
| HeLa | Cervical Cancer | 61.0 |
CC50 (half-maximal cytotoxic concentration) values were determined after 24 hours of treatment using the Neutral Red Uptake assay.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7, MDA-MB-231 (breast cancer), HepG2 (liver cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines can be used.[1][5] A non-tumorigenic cell line such as MCF-10A (breast epithelial) can be included as a control.[1]
-
Culture Medium: Use the appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
This compound is soluble in water.[2]
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suitable concentration range to test is typically from 0.1 µM to 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of water as the highest this compound concentration).
-
Incubate the plates for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay assesses cell membrane integrity, as only viable cells can take up and retain the neutral red dye in their lysosomes.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells as described in the MTT assay protocol.
-
Incubate the plates for 24 hours.
-
-
Neutral Red Incubation:
-
Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Destaining:
-
Remove the Neutral Red solution and wash the cells once with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plates for 10-15 minutes to extract the dye from the cells.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the sst5 receptor.
Caption: Experimental workflow for assessing the antiproliferative effects of this compound.
References
- 1. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 2. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 3. Bim-dependent apoptosis follows IGFBP-5 down-regulation in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis in targeted therapy responses: the role of BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for BIM 23052 in Preclinical Gastric Emptying Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin (B550006) that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2] It has been identified as a potent stimulator of gastric emptying in preclinical models, offering a valuable tool for investigating the central nervous system's regulation of gastrointestinal motility.[1] Unlike peripherally acting prokinetic agents, this compound exerts its effects through a central mechanism, providing a unique avenue for exploring neural pathways involved in gastric function.[1] These application notes provide detailed protocols for utilizing this compound to study gastric emptying in rats, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound stimulates gastric emptying by acting on sst5 receptors located in the brain.[1] Intracisternal (i.c.) administration of this compound initiates a signaling cascade that results in a vagal cholinergic stimulation of gastric motility.[1] This centrally mediated action is independent of the medullary thyrotropin-releasing hormone (TRH) pathway, another key regulator of vagal outflow to the stomach.[1] The prokinetic effect of this compound is blocked by subdiaphragmatic vagotomy and the muscarinic receptor antagonist, atropine, confirming the essential role of the vagus nerve and cholinergic signaling in its mechanism.[1]
Data Presentation
The following table summarizes the dose-dependent effect of intracisternally administered this compound on gastric emptying in conscious rats.
| Treatment Group | Dose (nmol/rat, i.c.) | Gastric Emptying (%) |
| Saline (Control) | - | 43.2 ± 3.2 |
| This compound | 0.4 | 65.5 ± 6.5 |
| This compound | 0.8 | 77.4 ± 5.3 |
| This compound | 1.2 | 77.7 ± 1.9 |
| Data from Martinez et al., 2000.[1] |
Signaling Pathway
References
Application Notes and Protocols for the Development of Potent BIM-23052 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23052 is a synthetic analog of somatostatin (B550006), a naturally occurring hormone that regulates a wide range of physiological processes. BIM-23052 exhibits a notable affinity for the somatostatin receptor subtype 5 (sst5), making it a valuable research tool and a potential therapeutic agent for conditions where sst5 is implicated, such as in certain tumors and hormonal disorders.[1][2] The development of BIM-23052 analogs with improved potency and selectivity is a key focus of ongoing research to enhance its therapeutic potential.
These application notes provide an overview of the strategies employed in the development of BIM-23052 analogs, methodologies for their evaluation, and detailed protocols for key experiments.
Strategies for Developing Potent BIM-23052 Analogs
The primary strategy for enhancing the potency of BIM-23052 involves targeted amino acid substitutions to improve its interaction with the sst5 receptor. Structure-activity relationship (SAR) studies are crucial in identifying key residues that can be modified. Common approaches include:
-
Substitution of Phenylalanine (Phe) Residues: Replacing the phenylalanine residues at various positions with other amino acids, such as Tyrosine (Tyr), has been explored to investigate the impact on biological activity. These modifications can influence the analog's hydrophobicity and binding affinity.
-
Modification of the Core Tetrapeptide Sequence: The Phe-Trp-Lys-Thr sequence is critical for the biological activity of somatostatin analogs. Modifications within this sequence can significantly alter receptor binding and signaling.
-
Introduction of Unnatural Amino Acids: Incorporating unnatural amino acids can introduce conformational constraints, potentially leading to a more favorable binding orientation and increased potency. For instance, replacing Threonine (Thr) with conformationally hindered amino acids has been investigated.
Data Presentation: Potency of BIM-23052 and its Analogs
The potency of BIM-23052 analogs is typically assessed through receptor binding assays (determining Ki values) and functional assays that measure the biological response (determining IC50 or EC50 values), such as antiproliferative activity.
Table 1: Receptor Binding Affinity (Ki) of BIM-23052 for Somatostatin Receptor Subtypes
| Compound | sst1 (nM) | sst2 (nM) | sst4 (nM) | sst5 (nM) |
| BIM-23052 | 31.3 | 13.5 | 141 | 7.3 |
Data sourced from commercially available information.
Table 2: Antiproliferative Activity (IC50) of Selected BIM-23052 Analogs
| Analog ID | Modification | Cell Line | IC50 (nM) |
| Analog 1 | Thr6 replaced with Aib (α-aminoisobutyric acid) | HepG-2 | 0.01349 |
| DD8 | Phe7 replaced with Tyr | MCF-7 | Not specified |
Note: The antiproliferative IC50 values reflect the compound's ability to inhibit cell growth and may not directly correlate with receptor binding affinity.[3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for sst5 Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the sst5 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human sst5 receptor.
-
Radioligand: [125I]-labeled somatostatin analog with high affinity for sst5.
-
Unlabeled BIM-23052 or a reference sst5 agonist.
-
Test BIM-23052 analogs.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test analog or reference compound.
-
Incubation: Initiate the binding reaction by adding the sst5-expressing cell membranes. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for sst5 Receptor Activation
This protocol measures the ability of BIM-23052 analogs to activate the sst5 receptor and inhibit the production of cyclic AMP (cAMP), a key second messenger.
Materials:
-
Cells stably expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) or another adenylyl cyclase activator.
-
BIM-23052 or a reference sst5 agonist.
-
Test BIM-23052 analogs.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the sst5-expressing cells into a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test BIM-23052 analog or reference agonist for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Mandatory Visualizations
Caption: sst5 Receptor Signaling Pathway
Caption: Experimental Workflow for Analog Development
References
Application of BIM 23052 in Pituitary Adenoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenomas, typically benign neoplasms of the anterior pituitary gland, can lead to significant morbidity through mass effects and inappropriate hormone secretion.[1][2][3] Current medical therapies often target somatostatin (B550006) receptors (SSTRs) and dopamine (B1211576) receptors (DRs), which are variably expressed on adenoma cells.[4][5] BIM 23052 is a somatostatin analog with a notable preference for somatostatin receptor subtype 5 (SSTR5).[6][7][8][9] Research into SSTR subtype-selective analogs like this compound has been pivotal in understanding the differential roles of SSTR2 and SSTR5 in regulating hormone secretion from pituitary adenomas.[6] This has paved the way for the development of chimeric molecules that co-target multiple receptors to enhance therapeutic efficacy.[4][10][11]
These application notes provide a comprehensive overview of the use of this compound in pituitary adenoma research, including its mechanism of action, protocols for in vitro experimentation, and a summary of its effects on hormone secretion and cell viability.
Mechanism of Action and Receptor Specificity
This compound is a synthetic somatostatin analog that functions as an agonist with a high affinity for SSTR5.[6][7][8] Unlike somatostatin-14, which binds to both SSTR2 and SSTR5 with high affinity, and other analogs like octreotide (B344500) that are SSTR2-preferential, this compound allows for the specific investigation of SSTR5-mediated pathways.[6] In the context of pituitary adenomas, the expression of SSTR subtypes can vary. Lactotroph adenomas (prolactinomas), for instance, often express both SSTR2 and SSTR5.[6] Studies have shown that SSTR5-selective agonists like this compound can effectively suppress prolactin (PRL) release from these adenoma cells, even in cases resistant to dopamine agonists.[6] Similarly, in somatotroph adenomas (GH-secreting tumors), both SSTR2 and SSTR5 are involved in the regulation of Growth Hormone (GH) secretion, and SSTR5-selective compounds have demonstrated inhibitory effects.[6]
The development of chimeric molecules, such as BIM-23A760, which combines the properties of somatostatin and dopamine agonists by targeting SSTR2, SSTR5, and the D2 dopamine receptor, represents a logical evolution from the study of selective analogs like this compound.[4][12] These chimeric compounds are being investigated for their potential to offer a more potent and broader therapeutic effect on pituitary adenomas.[4][10][11]
Data Presentation
Table 1: Receptor Binding Affinity of Somatostatin Analogs
| Compound | SSTR2 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | Receptor Preference |
| Somatostatin-14 | High | High | SSTR2/SSTR5 |
| Octreotide | High | Low | SSTR2 |
| Lanreotide | High | Low | SSTR2 |
| This compound | Low | High | SSTR5 |
Note: This table is a qualitative summary based on literature descriptions.[6]
Table 2: In Vitro Effects of this compound on Hormone Secretion from Human Pituitary Adenoma Cells
| Adenoma Type | Hormone Measured | This compound Concentration | Effect on Secretion | Reference |
| Prolactinoma | Prolactin (PRL) | Not specified | Suppression | [6] |
| Somatotroph Adenoma | Growth Hormone (GH) | 100 nM | 28% suppression (in one tumor) | [6] |
Note: The efficacy of this compound can vary between individual tumors.[6]
Experimental Protocols
Protocol 1: Primary Culture of Human Pituitary Adenoma Cells
This protocol outlines the general steps for establishing primary cultures from fresh pituitary adenoma tissue, a crucial first step for in vitro drug testing.
Materials:
-
Freshly resected pituitary adenoma tissue
-
Sterile transport medium (e.g., DMEM with antibiotics)
-
Collagenase type IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
DMEM/F-12 culture medium
-
Antibiotic-antimycotic solution
-
Sterile cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Tissue Collection: Aseptically collect pituitary adenoma tissue immediately after surgical resection and place it in a sterile transport medium on ice.
-
Mechanical Dissociation: In a sterile culture hood, wash the tissue with phosphate-buffered saline (PBS) and mince it into small fragments (approximately 1 mm³).
-
Enzymatic Digestion: Transfer the tissue fragments to a solution containing collagenase type IV and DNase I in a serum-free medium. Incubate at 37°C with gentle agitation for a duration optimized for the specific tissue type (typically 30-60 minutes).
-
Cell Dispersion: Gently pipette the cell suspension up and down to further disperse the cells.
-
Filtration and Centrifugation: Pass the cell suspension through a sterile cell strainer (e.g., 70 µm) to remove undigested tissue. Centrifuge the filtrate to pellet the cells.
-
Cell Plating: Resuspend the cell pellet in a complete culture medium (e.g., DMEM/F-12 with 10% FBS and antibiotics) and determine cell viability and count using a hemocytometer and trypan blue exclusion. Seed the cells at a desired density (e.g., 1-5 x 10⁵ cells/well) in culture plates.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and recover for 24-48 hours before initiating experimental treatments.
Protocol 2: In Vitro Hormone Secretion Assay
This protocol describes how to assess the effect of this compound on hormone secretion from cultured pituitary adenoma cells.
Materials:
-
Primary pituitary adenoma cell cultures (from Protocol 1)
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., 0.01 M acetic acid with 0.1% BSA)[6]
-
Serum-free culture medium
-
Hormone-specific ELISA or RIA kits (e.g., for GH or PRL)
-
Microplate reader
Procedure:
-
Cell Preparation: Once the primary cultures are established, replace the growth medium with a serum-free medium and incubate for a period to allow for baseline hormone secretion.
-
Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 4, 6, or 24 hours) at 37°C.[13]
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
Hormone Quantification: Measure the concentration of the hormone of interest (e.g., GH, PRL) in the collected supernatants using a specific and validated immunoassay (ELISA or RIA) according to the manufacturer's instructions.
-
Data Analysis: Normalize the hormone levels to the total protein content or cell number in each well. Express the results as a percentage of the vehicle-treated control.
Protocol 3: Cell Viability/Proliferation Assay
This protocol is used to evaluate the effect of this compound on the viability and proliferation of pituitary adenoma cells.
Materials:
-
Primary pituitary adenoma cell cultures
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the pituitary adenoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This typically involves an incubation period to allow for the conversion of the substrate into a detectable product.
-
Data Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound in pituitary adenoma cells.
Caption: General workflow for in vitro testing of this compound.
References
- 1. Experimental Evidence and Clinical Implications of Pituitary Adenoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pituitary Adenomas: What Are the Key Features? What Are the Current Treatments? Where Is the Future Taking Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary Adenoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Agonists for Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Somatostatin Receptor | 133073-82-2 | Invivochem [invivochem.com]
- 9. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a dopamine-somatostatin chimeric molecule, BIM-23A760, in the control of cell growth from primary cultures of human non-functioning pituitary adenomas: a multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting BIM 23052 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM 23052. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide analog of somatostatin (B550006).[1][2] It functions as a potent and selective agonist for the somatostatin receptor subtype 5 (sst5).[3][4][5] Like the endogenous hormone somatostatin, this compound is involved in the inhibition of various endocrine and exocrine secretions.[6][7] Its sequence is D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2.[1][5]
Q2: What are the known solubility properties of this compound?
A2: According to available data, this compound is soluble in water up to 1 mg/mL.[5] However, its hydrophobic nature, due to the presence of multiple phenylalanine residues, can make it challenging to dissolve in purely aqueous solutions, especially at higher concentrations.[1] For in vivo studies, formulations often involve the use of co-solvents.[4]
Troubleshooting Guide for this compound Insolubility
Q3: My this compound is not dissolving in water. What should I do?
A3: If you are experiencing difficulty dissolving this compound in water, it is likely due to its hydrophobic character. Here is a step-by-step troubleshooting workflow to address this issue.
Q4: Can I use an organic solvent to dissolve this compound?
A4: Yes, for hydrophobic peptides like this compound, using a small amount of an organic co-solvent is a common and effective strategy.[8] Dimethyl sulfoxide (B87167) (DMSO) is a preferred choice.[8]
Recommended Protocol:
-
First, dissolve the peptide in a minimal amount of DMSO.
-
Then, gradually add your aqueous buffer to the desired final concentration while vortexing.[8]
-
Important: For cellular assays, it is crucial to keep the final concentration of DMSO below 1% (v/v) to avoid solvent-induced cytotoxicity.[8]
Q5: Are there other methods to improve the solubility of this compound?
A5: If co-solvents are not suitable for your experiment, you can try the following techniques:
-
Temperature Control: Gently warming the solution can sometimes improve the solubility of peptides. However, be cautious to avoid high temperatures that could lead to degradation.[8][9]
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[8][9]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and improve its interaction with water.[10][11] For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be beneficial.[9][12]
-
Centrifugation: Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material, ensuring you are working with a fully solubilized compound.[8][9]
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Stock Solution
This protocol is adapted from a general method for preparing in vivo formulations of compounds with low water solubility.[4]
-
Prepare a DMSO Stock: Weigh the required amount of this compound and dissolve it in a small volume of DMSO to create a concentrated stock solution.
-
Add Co-solvents (Optional for in vivo): For a typical in vivo formulation, you might add PEG300 and Tween 80 to the DMSO stock and mix until the solution is clear.[4]
-
Final Dilution: Add the aqueous solution (e.g., saline or ddH2O) to the mixture to reach the final desired concentration and volume. Mix thoroughly.[4]
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Reference |
| Aqueous Solubility | Soluble to 1 mg/mL | [5] |
| Molecular Weight | 1122.3 g/mol | [5] |
| Formula | C₆₁H₇₅N₁₁O₁₀ | [5] |
| Recommended Storage | -20°C | [5] |
| Example In Vivo Formulation | DMSO, PEG300, Tween 80, ddH₂O | [4] |
Signaling Pathway
Q6: What is the signaling pathway of this compound?
A6: this compound is an agonist of the somatostatin receptor 5 (sst5).[3][5] Somatostatin receptors are G protein-coupled receptors (GPCRs).[7] Upon binding of an agonist like this compound, the sst5 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can affect various downstream cellular processes, including the inhibition of hormone secretion.[7][13]
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Somatostatin Receptor | 133073-82-2 | Invivochem [invivochem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. News - How to increase the solubility of peptides? [gtpeptide.com]
- 13. Somatostatin | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing BIM 23052 Dosage for In Vivo Efficacy
Welcome to the technical support center for researchers utilizing the selective somatostatin (B550006) receptor 5 (sst5) agonist, BIM 23052, in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Disclaimer: While extensive in vitro data exists on the anti-proliferative effects of this compound, specific in vivo dosage regimens for anti-tumor efficacy in animal models are not widely published. This guide provides a framework for dose optimization based on general pharmacological principles and available data for related compounds. Researchers should always perform initial dose-finding studies to determine the optimal and safe dose for their specific animal model and cancer type.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the somatostatin receptor 5 (sst5).[1][2] Sst5 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that can lead to the inhibition of cell proliferation and hormone secretion.[3]
Q2: What is a recommended starting dose for an in vivo efficacy study with this compound in a mouse xenograft model?
A2: As of the latest literature review, specific dosage of this compound for in vivo anti-tumor efficacy has not been established. It is crucial to conduct a dose-ranging (dose-escalation) study to determine the maximum tolerated dose (MTD) and the optimal biological dose. A suggested starting point, based on general practice with novel peptide analogs, could be in the range of 1-10 mg/kg, administered subcutaneously or intraperitoneally. However, this is a theoretical starting point and must be validated experimentally.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is reported to be soluble in water.[4] For in vivo use, it should be dissolved in a sterile, isotonic vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). Ensure the final solution is filtered through a 0.22 µm sterile filter before injection.
Q4: What are the expected outcomes of this compound treatment in a cancer model?
A4: Based on its mechanism of action as an sst5 agonist, potential outcomes include inhibition of tumor growth, reduction in hormone secretion by neuroendocrine tumors, and induction of apoptosis.[3]
Q5: How frequently should this compound be administered?
A5: The optimal dosing frequency depends on the pharmacokinetic properties of this compound (e.g., half-life), which are not well-documented in publicly available literature. A starting point could be once-daily administration. Pharmacokinetic studies are recommended to determine the optimal dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor efficacy | 1. Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.2. Inadequate Dosing Frequency: The time between doses may be too long, allowing for drug clearance and tumor rebound.3. Poor Bioavailability: The chosen route of administration may not provide sufficient systemic exposure.4. Tumor Model Resistance: The selected cancer cell line or xenograft model may not express sufficient levels of sst5 or may have downstream signaling mutations that confer resistance. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to identify a more effective concentration, while monitoring for toxicity.2. Pharmacokinetic (PK) Analysis: If possible, perform PK studies to determine the half-life of this compound and adjust the dosing frequency accordingly.3. Evaluate Alternative Routes of Administration: Consider subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) injections.4. Confirm sst5 Expression: Before initiating in vivo studies, verify sst5 expression in your tumor model using techniques like qPCR, Western blot, or immunohistochemistry. |
| Unexpected Toxicity (e.g., weight loss, lethargy, ruffled fur) | 1. Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD).2. Vehicle-related toxicity: The formulation vehicle may be causing adverse effects.3. Off-target effects: Although selective for sst5, high concentrations may lead to interactions with other receptors. | 1. Reduce the Dose: Lower the dosage to a level that is well-tolerated. The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of toxicity.2. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity.3. Monitor Off-Target Effects: Observe animals for any unexpected physiological or behavioral changes. |
| Variability in Tumor Response | 1. Inconsistent Drug Administration: Variations in injection volume or technique can lead to different levels of drug exposure.2. Tumor Heterogeneity: The xenograft tumors may have variable expression of sst5.3. Differences in Animal Health: Underlying health issues in some animals can affect their response to treatment. | 1. Standardize Procedures: Ensure all personnel are trained on consistent and accurate drug administration techniques.2. Characterize Tumor Model: If significant variability is observed, consider re-evaluating the homogeneity of your tumor model.3. Monitor Animal Health: Closely monitor the health of all animals throughout the study and exclude any that show signs of illness unrelated to the treatment. |
Quantitative Data Summary
| Animal Model | Tumor Type | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Tumor Growth Inhibition (%) | Reference/Internal Study ID |
| e.g., Nude Mouse | e.g., Human Pancreatic Cancer Xenograft (e.g., BON-1) | e.g., Subcutaneous | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [Your Study ID] |
| e.g., SCID Mouse | e.g., Human Pituitary Adenoma Xenograft | e.g., Intraperitoneal | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [Your Study ID] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously implant cultured cancer cells (known to express sst5) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Allocation: Randomize mice into groups (n=5-10 per group), including a vehicle control group and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg).
-
Drug Preparation and Administration: Prepare this compound in sterile saline. Administer the assigned dose via the chosen route (e.g., subcutaneous injection) at a set frequency (e.g., once daily).
-
Toxicity Monitoring: Monitor the mice daily for signs of toxicity, including body weight loss, changes in behavior, and general appearance.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size, or if significant toxicity is observed. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not induce significant toxicity.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: Follow steps 1-3 from the dose-finding protocol.
-
Group Allocation: Randomize mice into a vehicle control group and one or more this compound treatment groups using doses determined to be safe and potentially efficacious from the dose-finding study.
-
Treatment: Administer this compound or vehicle according to the predetermined schedule and duration.
-
Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Optional Analyses: At necropsy, tumors can be excised for histological analysis, immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3), and biomarker analysis (e.g., sst5 expression).
Visualizations
Signaling Pathway of this compound via sst5
Caption: this compound activates the sst5 receptor, leading to downstream signaling events.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for conducting an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low efficacy of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential role for Bim in mediating the apoptotic and antitumor activities of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Bim-BH3-derived Bcl-XL inhibitor: biochemical characterization, in vitro, in vivo and ex-vivo anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in BIM 23052 signaling studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM 23052. Our aim is to help you interpret unexpected results and refine your experimental approaches.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Weaker than expected or no inhibition of cAMP accumulation.
Question: We are using this compound to treat cells expressing the somatostatin (B550006) receptor 5 (SSTR5), but we observe a much weaker inhibition of forskolin-stimulated cAMP levels than anticipated, or no effect at all. What could be the reason?
Possible Causes and Solutions:
-
Low SSTR5 Expression: The cell line may have low or inconsistent expression of SSTR5.
-
Solution: Verify SSTR5 expression levels using qPCR, Western blot, or a radioligand binding assay with a validated SSTR5-selective radioligand.
-
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the cell's responsiveness.[1]
-
Solution: Minimize the pre-incubation time with this compound. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition before significant desensitization occurs.
-
-
Incorrect Assay Conditions: The concentration of forskolin (B1673556) or other adenylyl cyclase activators may be too high, masking the inhibitory effect of this compound.
-
Solution: Titrate the concentration of the adenylyl cyclase activator to find a submaximal stimulation level (e.g., EC80) that allows for a clear window to observe inhibition.
-
-
Cell Density: High cell density can sometimes lead to signals that exceed the optimal range of the cAMP assay.
-
Solution: Optimize cell seeding density to ensure the cAMP levels fall within the linear range of your assay kit.
-
-
Reagent Quality: this compound may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored under desiccating conditions at -20°C. Prepare fresh stock solutions and use them promptly.
-
Issue 2: Unexpected stimulation of a signaling pathway.
Question: We are observing an unexpected activation of a signaling pathway, for instance, a slight increase in prolactin secretion, when we expect inhibition with this compound. Why might this be happening?
Possible Causes and Solutions:
-
Off-Target Effects due to Receptor Subtype Cross-Reactivity: this compound is selective for SSTR5 but also has affinity for other somatostatin receptor subtypes, notably SSTR2.[2] If your cell system expresses multiple SSTR subtypes, activation of these other receptors could lead to different downstream effects. For example, some studies have shown that SSTR2-selective analogues can mildly stimulate prolactin secretion in certain tumor cells.[3]
-
Solution: Characterize the full SSTR expression profile of your cell line. Use receptor-specific antagonists to block potential off-target effects and confirm that the observed response is mediated by a specific SSTR subtype.
-
-
Receptor Heterodimerization: SSTR5 can form heterodimers with other receptors, such as SSTR2 or even other GPCRs like the cannabinoid receptor 1 (CB1R), which can alter the signaling outcome.[4][5]
-
Solution: Investigate the presence of potential dimerization partners in your cell model. This can be a complex area of research, but co-immunoprecipitation or FRET/BRET assays could be employed to study receptor-receptor interactions.
-
Issue 3: High non-specific binding in radioligand binding assays.
Question: In our competitive radioligand binding assay using a radiolabeled somatostatin analog and unlabeled this compound, we are seeing high background signal. How can we reduce this?
Possible Causes and Solutions:
-
Radioligand Sticking to Filters or Plates: The radioligand may be adhering non-specifically to the assay components.
-
Solution: Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-protein-binding plates. Include a carrier protein like bovine serum albumin (BSA) in the assay buffer.
-
-
Inadequate Washing: Insufficient washing may not effectively remove the unbound radioligand.
-
Solution: Increase the number of wash cycles with ice-cold wash buffer. Ensure the washes are performed quickly to prevent dissociation of the specifically bound radioligand.
-
-
Poor Membrane Quality: The membrane preparation may have low receptor density or contain interfering substances.
-
Solution: Optimize your membrane preparation protocol to enrich for the plasma membrane fraction. Ensure thorough washing of the membranes to remove any endogenous ligands.
-
Issue 4: Inconsistent results in hormone secretion assays.
Question: We are getting variable and inconsistent results in our growth hormone (GH) or prolactin (PRL) secretion assays with pituitary cells treated with this compound. What could be the source of this variability?
Possible Causes and Solutions:
-
"Hook Effect" in Immunoassays: In cases of very high hormone concentrations, some immunoassays can produce falsely low readings, a phenomenon known as the "hook effect".[6]
-
Solution: If you suspect very high levels of hormone secretion, dilute your samples before performing the immunoassay.
-
-
Pulsatile Nature of Hormone Secretion: Pituitary cells can secrete hormones in a pulsatile manner, which can introduce variability.
-
Solution: Ensure consistent timing of sample collection. Increase the number of replicates and independent experiments to account for biological variability.
-
-
Biotin (B1667282) Interference: If you are using biotin-streptavidin-based immunoassays, high levels of biotin in the cell culture media or from supplements can interfere with the assay.[6]
-
Solution: Use biotin-free media for your experiments or choose an assay method that is not based on the biotin-streptavidin interaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of this compound?
A1: this compound is an agonist for the somatostatin receptor 5 (SSTR5), which is a G-protein coupled receptor (GPCR). The primary signaling pathway is through the inhibitory G-protein (Gi). Activation of Gi by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] This can also lead to the modulation of ion channels, such as the inhibition of L-type Ca2+ channels, and the activation of K+ channels.[1][8]
Q2: Does this compound have off-target effects?
A2: While this compound is selective for SSTR5, it does exhibit binding affinity for other somatostatin receptor subtypes, including SSTR1, SSTR2, and SSTR4, although with lower affinity.[2] Therefore, in cellular systems expressing these other subtypes, off-target effects are possible. It is crucial to know the SSTR expression profile of your experimental model.
Q3: Could this compound interact with dopamine (B1211576) D2 receptors?
A3: There is no direct evidence to suggest that this compound itself has significant off-target interactions with dopamine D2 receptors. However, the concept of receptor heterodimerization between somatostatin and dopamine receptors is established, and chimeric molecules targeting both have been developed.[9][10][11] If your experimental system co-expresses SSTR5 and D2 receptors, unexpected signaling outcomes due to receptor crosstalk, while not a direct off-target effect of the ligand, could theoretically occur.
Q4: What are the known downstream effects of SSTR5 activation by this compound?
A4: The downstream effects of SSTR5 activation are context-dependent but generally lead to inhibitory cellular responses. These include the inhibition of hormone secretion (e.g., growth hormone and prolactin) from pituitary cells and antiproliferative effects in various cancer cell lines.[3] The antiproliferative effects can be mediated by pathways involving the inhibition of ERK1/2 phosphorylation.[1]
Q5: What is a typical effective concentration for this compound in in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. However, it typically exhibits activity in the nanomolar range. For example, its Ki for SSTR5 is around 7.3 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst4 | 141 |
| sst5 | 7.3 |
(Data sourced from R&D Systems and Patel and Srikant, Endocrinology, 1994)[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is a general guideline and should be optimized for your specific cell type and equipment.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add a serial dilution of unlabeled this compound to the competition wells.
-
Add a high concentration of a non-selective somatostatin analog for determining non-specific binding.
-
Add a fixed, low concentration (at or below the Kd) of a suitable radiolabeled somatostatin analog to all wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.
-
Protocol 2: cAMP Inhibition Assay (for Gi-coupled receptors)
This protocol is a general guideline for a HTRF-based cAMP assay and should be adapted based on the manufacturer's instructions for your specific kit.
-
Cell Seeding:
-
Seed cells expressing SSTR5 into a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the appropriate wells.
-
-
Cell Stimulation:
-
Prepare a solution of a submaximal concentration (e.g., EC80) of an adenylyl cyclase activator like forskolin.
-
Add the forskolin solution to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's protocol, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate).
-
-
Measurement:
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the signal ratio and normalize the data.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This is a general protocol for a cell-based ELISA or AlphaLISA for p-ERK.
-
Cell Culture and Starvation:
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for several hours or overnight to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the media and add ice-cold lysis buffer to each well.
-
Incubate on ice to ensure complete lysis.
-
-
Detection (following kit manufacturer's instructions):
-
Transfer the cell lysates to the assay plate.
-
Add the detection antibodies (e.g., one for total ERK and one for phosphorylated ERK).
-
Add the substrate or detection reagents.
-
-
Measurement:
-
Read the plate on a compatible plate reader (e.g., for colorimetric, fluorescent, or luminescent signal).
-
-
Data Analysis:
-
Normalize the phosphorylated ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of this compound to determine the dose-response relationship.
-
Visualizations
Caption: SSTR5 Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The cytoplasmic tail of the human somatostatin receptor type 5 is crucial for interaction with adenylyl cyclase and in mediating desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Translational Modeling in Schizophrenia: Predicting Human Dopamine D2 Receptor Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 5. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 6. Interpretation of common endocrine laboratory tests: technical pitfalls, their mechanisms and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pituitary.org.uk [pituitary.org.uk]
Addressing variability in in vitro assays with BIM 23052
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM 23052 in in vitro assays. Our aim is to help you address potential variability and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of somatostatin (B550006).[1] It functions as a potent agonist for the somatostatin receptor subtype 5 (sst5).[2] While it shows the highest affinity for sst5, it can also bind to other somatostatin receptors, such as sst1, sst2, and sst4, but with lower affinity.[2] Its mechanism of action involves binding to these G-protein coupled receptors, which can trigger various downstream signaling pathways, leading to effects like the inhibition of hormone secretion and cell proliferation.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C.[2] It is soluble in water up to 1 mg/ml.[2] For in vitro assays, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] When preparing working solutions, it is crucial to ensure complete dissolution and proper mixing.
Q3: Which cell lines are suitable for in vitro assays with this compound?
A3: The choice of cell line is critical and depends on the expression of the target somatostatin receptors, primarily sst5. Cell lines known to express sst5 are ideal. The expression levels of sst receptors can vary significantly between cell lines and even with passage number, which can be a major source of experimental variability. It is recommended to verify the expression of the target receptor in your chosen cell line using techniques like qPCR or western blotting.
Q4: What are the most common in vitro assays used to assess the activity of this compound?
A4: Common in vitro assays for this compound include:
-
Competitive Binding Assays: To determine the binding affinity (Ki) of this compound to somatostatin receptors.
-
cAMP Inhibition Assays: To measure the functional activity of this compound in inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.
-
Cell Proliferation/Antiproliferative Assays (e.g., MTT, NRU): To assess the effect of this compound on cell growth in cancer cell lines.[1]
-
Hormone Secretion Assays: To measure the inhibition of hormone release (e.g., growth hormone) from pituitary tumor cells.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure consistent cell passage number and growth phase. Regularly check for mycoplasma contamination. Confirm and monitor the expression level of the target somatostatin receptor (sst5). |
| Ligand Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. The stability of peptides like this compound in culture media can be limited; consider the duration of your assay and whether replenishment of the compound is necessary for longer incubation times.[5] |
| Inconsistent Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, temperature, and reagent concentrations. Use a consistent and calibrated set of pipettes to minimize volume errors. |
| Reagent Quality | Use high-quality reagents and ensure they are stored correctly and are not expired. Lot-to-lot variability of reagents can also be a factor. |
Issue 2: Low or No Detectable Agonist Activity of this compound
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression of sst5 in your cell line. Consider using a cell line with higher or induced expression of the receptor. |
| Incorrect Assay Setup | Review and optimize the assay protocol. For cAMP assays, ensure the stimulation (e.g., with forskolin) provides a sufficient window to observe inhibition. For binding assays, check the concentration and quality of the radioligand. |
| Degradation of this compound | Prepare fresh solutions of this compound. Consider the possibility of enzymatic degradation in your cell culture system and if the use of protease inhibitors is appropriate for your assay. |
| Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous buffers or media. Precipitation of the compound can lead to a lower effective concentration. |
Issue 3: High Background Signal in Functional Assays (e.g., cAMP assay)
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | In binding assays, include a non-specific binding control using a high concentration of an unlabeled ligand. Optimize washing steps to remove unbound ligand. |
| Cellular Health | Ensure cells are healthy and not overly confluent, as this can lead to altered signaling and higher background. |
| Reagent Concentration | Optimize the concentrations of all assay components, such as the stimulating agent (e.g., forskolin) in a cAMP assay, to achieve a robust signal-to-background ratio. |
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3[2] |
| sst2 | 13.5[2] |
| sst4 | 141[2] |
| sst5 | 7.3[2] |
Table 2: In Vitro Antiproliferative Activity (IC50) of this compound and its Analogs
| Compound | Cell Line | Assay | IC50 (µM) |
| BIM-23052 Analog (with Phe(4-F)) | Breast Cancer | Antiproliferation | Not specified, but showed good activity[1] |
| BIM-23052 Halogenated Analogs | HepG2 | Antiproliferation | ~100[6] |
| BIM-23052 Tyr Analogs | MCF-10A, MCF-7, MDA-MB-231 | MTT | Ranged from less active to more active than parent compound[1] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay (Adapted for this compound)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Membrane Preparation:
-
Culture cells expressing the target somatostatin receptor (e.g., sst5) to confluency.
-
Harvest the cells and wash with ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells in the same buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a microplate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled somatostatin analog (e.g., ¹²⁵I-labeled ligand), and increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled somatostatin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Inhibition Assay (Adapted for this compound)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells expressing the target somatostatin receptor into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a further specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[7][8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each experimental well from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Visualizations
Caption: Signaling pathway of this compound via the sst5 receptor.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Somatostatin Receptor | 133073-82-2 | Invivochem [invivochem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of BIM 23052
Welcome to the technical support center for researchers utilizing BIM 23052. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you design and execute robust control experiments to validate the specificity of this compound for its target receptors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with this compound.
General Questions
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic linear octapeptide analog of somatostatin (B550006).[1] It is described as a somatostatin receptor 5 (sst5) agonist.[2] However, it is important to note that it also exhibits binding affinity for other somatostatin receptor subtypes, particularly sst2, and to a lesser extent, sst1 and sst4. Therefore, validating its specificity for your experimental system is crucial.
Q2: Why is it critical to perform control experiments for this compound's specificity?
A2: As this compound shows affinity for multiple somatostatin receptor subtypes, any observed biological effect could be due to its action on sst5, other sst subtypes, or a combination thereof. Control experiments are essential to definitively attribute the observed effects to the intended sst5 target and to rule out off-target effects, ensuring the validity and accuracy of your research findings.
Troubleshooting Experimental Assays
Below are troubleshooting guides for common assays used to characterize the specificity of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the ligand with the filter or plate. | Add 0.1% BSA to the assay buffer. Consider pre-treating filters with polyethyleneimine (PEI). | |
| Low or no specific binding | Receptor expression is low in the chosen cell line or tissue. | Use a cell line known to overexpress the target receptor. Confirm receptor expression via Western blot or qPCR. |
| Incorrect assay conditions (pH, ionic strength). | Optimize the assay buffer composition. | |
| Degraded radioligand or test compound. | Use fresh stocks and store them properly as recommended by the manufacturer. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and at the correct confluency. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting techniques. |
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of forskolin-stimulated cAMP | Low receptor expression or coupling to Gi. | Use a cell line with confirmed high expression and functional coupling of the target sst subtype. |
| This compound is not an agonist at the target receptor. | Verify with a known agonist for that receptor subtype. | |
| Phosphodiesterase (PDE) activity is too high, degrading cAMP rapidly. | Include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer.[3] | |
| High basal cAMP levels | Cells are over-stimulated or stressed. | Ensure cells are not overgrown and handle them gently. |
| Large well-to-well variability | Uneven cell plating. | Ensure a single-cell suspension before plating and use appropriate plating techniques. |
| Inconsistent stimulation time. | Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds. |
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No calcium signal upon this compound stimulation | The sst subtype does not couple to the Gq pathway to induce calcium release. | Co-express a promiscuous G protein, such as Gα16, to force coupling to the PLC/calcium pathway. |
| Low receptor expression. | Use a cell line with higher receptor expression. | |
| Dye loading issues. | Ensure proper dye concentration and incubation time. Check for dye extrusion by organic anion transporters (probenecid can be added to inhibit this). | |
| High background fluorescence | Autofluorescence from the compound or cells. | Run a control with the compound and no cells, and cells with no compound. |
| Cell death or membrane damage. | Ensure cell viability and handle cells gently. | |
| Rapid signal decay | Receptor desensitization or internalization. | This is a normal physiological response. Analyze the peak of the response. |
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable internalization (Flow Cytometry/Imaging) | The receptor subtype does not internalize upon agonist binding, or internalizes very slowly. | Increase the incubation time with this compound. Confirm with a known internalizing agonist for that receptor. |
| Antibody is binding to an epitope that is not accessible or is masked after activation. | Use a different antibody targeting a different epitope (e.g., an N-terminal tag). | |
| Fixation/permeabilization artifacts. | For surface staining, perform all steps on ice with ice-cold buffers to prevent internalization before analysis.[4] Optimize fixation and permeabilization protocols for intracellular targets. | |
| High background staining (Flow Cytometry) | Non-specific antibody binding. | Use an Fc receptor blocking reagent. Include an isotype control antibody. |
| Dead cells are non-specifically taking up the antibody. | Use a viability dye to exclude dead cells from the analysis. | |
| Weak signal (Imaging) | Low receptor expression. | Use a cell line with higher receptor expression or a brighter fluorophore. |
| Photobleaching. | Minimize exposure to the excitation light source. Use an anti-fade mounting medium. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound for the five human somatostatin receptor subtypes. This data is compiled from various sources and should be used as a reference. It is highly recommended to determine these values in your specific experimental system.
Table 1: Binding Affinities (Ki) of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| sst1 | 31.3 | |
| sst2 | 13.5 | |
| sst3 | >1000 | |
| sst4 | 141 | |
| sst5 | 7.3 |
Table 2: Functional Activity (EC50/IC50) of this compound at Human Somatostatin Receptors
| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Reference(s) |
| sst1 | cAMP Inhibition | >1000 | |
| sst2 | cAMP Inhibition | ~50 - 200 | |
| sst3 | cAMP Inhibition | >1000 | |
| sst4 | cAMP Inhibition | >1000 | |
| sst5 | cAMP Inhibition | ~1 - 10 | |
| sst5 | Calcium Flux (with Gα16) | ~5 - 20 |
Note: Functional activity data can vary significantly depending on the cell line, expression level, and specific assay conditions.
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to validate the specificity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for each somatostatin receptor subtype by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes from cells expressing a single sst subtype (e.g., CHO-K1 or HEK293 cells)
-
Radioligand specific for the sst subtype (e.g., [¹²⁵I]-SRIF-14 or a subtype-selective radiolabeled antagonist)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled somatostatin-14)
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a final concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing a Gi-coupled somatostatin receptor.
Materials:
-
Cells expressing a single sst subtype (e.g., CHO-K1 or HEK293)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well plates
Procedure:
-
Seed the cells in 96- or 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound in the presence of IBMX for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forsklin (typically 1-10 µM) to induce cAMP production.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the detection reagents from the kit.
-
Plot the cAMP levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
Receptor Internalization Assay using Flow Cytometry
This assay quantifies the internalization of a cell surface receptor upon agonist stimulation.
Materials:
-
Cells expressing an epitope-tagged sst subtype (e.g., with a FLAG or HA tag at the N-terminus)
-
This compound
-
Primary antibody against the epitope tag
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
-
FACS tubes or 96-well V-bottom plates
Procedure:
-
Incubate the cells with different concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C to allow for internalization.
-
Place the cells on ice to stop the internalization process.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the primary antibody against the epitope tag on ice for 30-60 minutes.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorophore-conjugated secondary antibody on ice, protected from light.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI indicates receptor internalization.
-
Plot the percentage of remaining surface receptors (normalized to untreated cells) against the concentration of this compound to determine the EC50 for internalization.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the five somatostatin receptor subtypes.
Caption: sst1 Signaling Pathway
Caption: sst2 Signaling Pathway
Caption: sst3 Signaling Pathway
Caption: sst4 Signaling Pathway
Caption: sst5 Signaling Pathway
Experimental Workflow
The following diagram outlines a logical workflow for validating the specificity of this compound.
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
Validation & Comparative
A Comparative Guide to BIM-23052 and Other sst5-Selective Agonists in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor subtype 5 (sst5) has emerged as a promising therapeutic target in various cancers. Activation of sst5 can induce antiproliferative effects, making sst5-selective agonists a focal point of oncology research. This guide provides a comparative overview of BIM-23052, a notable sst5-selective agonist, and other compounds targeting this receptor in cancer models. The information is based on available preclinical data, highlighting the therapeutic potential and mechanistic insights of these agents.
Comparative Analysis of sst5-Selective Agonists
Direct head-to-head comparative studies of the antiproliferative effects of BIM-23052 and other sst5-selective agonists in the same cancer models are limited in the publicly available scientific literature. However, by compiling data from various studies, we can construct a comparative overview of their biological activities.
Table 1: Binding Affinities of BIM-23052 and Pasireotide to Somatostatin Receptor Subtypes (Ki in nM)
| Agonist | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| BIM-23052 | 31.3 | 13.5 | - | 141 | 7.3 | [1] |
| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | - | High Affinity | [2] |
Note: Specific Ki values for Pasireotide were not consistently reported in the reviewed literature, but it is characterized as a multi-receptor targeted analogue with high affinity for sst1, sst2, sst3, and sst5.
Table 2: Antiproliferative Activity of BIM-23052 Analogs in Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| BIM-23052 (parent compound) | ~100 | >200 | ~100 | [1][3] |
| Analog 3B (Aib⁶) | - | - | 0.01349 | [3] |
| Monofluorenated analog | >100 | >100 | - | [4] |
Note: The data for BIM-23052 analogs indicates that modifications to the parent structure can significantly impact antiproliferative potency. It is important to note that these are not direct comparisons with other distinct sst5-selective agonists.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.
MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol used for evaluating BIM-23052 analogs:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, Hep-G2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sst5 agonist (e.g., ranging from 7.5 to 2000 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further period (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the agonist that inhibits cell growth by 50%) is determined.[5]
Experimental Workflow for Antiproliferative Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic and post‐transcriptional regulation of somatostatin receptor subtype 5 (SST5) in pituitary and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim-23244, a somatostatin receptor subtype 2- and 5-selective analog with enhanced efficacy in suppressing growth hormone (GH) from octreotide-resistant human GH-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crinetics.com [crinetics.com]
Unveiling the Action of BIM 23052: A Comparative Guide to a Selective Somatostatin Receptor 5 Agonist
For Immediate Release
A deep dive into the mechanistic intricacies of BIM 23052, a selective somatostatin (B550006) receptor 5 (sst5) agonist, reveals its distinct pharmacological profile when compared with other somatostatin analogs. This guide offers researchers, scientists, and drug development professionals a comprehensive cross-validation of this compound's mechanism of action, supported by comparative binding affinity data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound is a synthetic peptide analog of somatostatin that demonstrates a notable preference for the sst5 receptor subtype.[1][2] This selectivity distinguishes it from other clinically relevant somatostatin analogs such as octreotide (B344500), which primarily targets the sst2 receptor, and pasireotide, which exhibits multi-receptor binding with high affinity for sst1, sst2, sst3, and sst5. Understanding these differences is crucial for the targeted development of novel therapeutics for a range of endocrine and oncological disorders.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and its comparators—octreotide, pasireotide, and lanreotide—for the human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |
| This compound | 31.3[1] | 13.5[1] | >1000 | 141[1] | 7.3[1] |
| Octreotide | >1000 | 0.6 - 2.5 | 29 - 137 | >1000 | 6.3 - 30 |
| Pasireotide | 1.5 - 9.1 | 0.07 - 1.0 | 0.2 - 1.5 | >100 | 0.04 - 0.2 |
| Lanreotide | >1000 | 0.9 - 2.8 | 13 - 48 | >1000 | 5.6 - 9.1 |
Functional Activity Profile
In contrast, octreotide's functional activity is predominantly mediated through sst2, leading to the inhibition of growth hormone secretion. Pasireotide, with its broader receptor profile, potently inhibits the secretion of various hormones, including ACTH, through its action on multiple sst subtypes, particularly sst5.
Signaling Pathways and Experimental Workflows
The activation of somatostatin receptors by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The following diagrams illustrate the canonical somatostatin receptor signaling pathway and the typical workflows for key experimental assays used to characterize these compounds.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Assay Procedure:
-
A constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled somatostatin.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in somatostatin receptor signaling.
1. Cell Culture and Treatment:
-
Cells expressing the somatostatin receptor of interest are seeded in multi-well plates.
-
The cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure the inhibitory effect of the agonist, adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
The cells are then treated with varying concentrations of the test agonist (e.g., this compound).
2. cAMP Measurement:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
3. Data Analysis:
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the agonist concentration.
-
The concentration of the agonist that produces 50% of the maximal inhibition (EC50) is determined using a sigmoidal dose-response curve fit.
Conclusion
This compound emerges as a potent and selective sst5 agonist, a characteristic that sets it apart from other somatostatin analogs like the sst2-preferring octreotide and the multi-receptor agonist pasireotide. This distinct receptor binding profile suggests a potential for more targeted therapeutic interventions in diseases where sst5 plays a predominant role. The provided data and experimental frameworks offer a solid foundation for further research and development of next-generation somatostatin receptor modulators.
References
A Comparative Analysis of BIM 23052 and its Synthesized Analogs: A Guide for Researchers
BIM 23052, a linear somatostatin (B550006) analog, has demonstrated significant potential in research, particularly in oncology, due to its high affinity for somatostatin receptors (SSTRs) that are often overexpressed in various tumors. This has spurred the development of numerous synthesized analogs aimed at enhancing its therapeutic properties, such as increased stability, receptor selectivity, and cytotoxic potency. This guide provides a comparative analysis of this compound and its key synthesized analogs, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their investigations.
Overview of this compound
This compound is a synthetic peptide that mimics the biological activity of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors, primarily subtypes SSTR2, SSTR3, and SSTR5, which are G-protein coupled receptors. Activation of these receptors triggers a cascade of intracellular signaling events that can lead to the inhibition of hormone secretion and the suppression of cell proliferation.
Synthesized Analogs and Their Performance
The quest for improved therapeutic efficacy has led to the synthesis of various this compound analogs. These modifications primarily involve amino acid substitutions and the conjugation of cytotoxic agents.
Tyrosine-Substituted Analogs
To investigate the role of specific amino acid residues on biological activity, analogs with Phenylalanine (Phe) residues replaced by Tyrosine (Tyr) have been synthesized. These substitutions can influence the molecule's hydrophobicity and receptor-binding affinity.
| Compound/Analog | Cell Line | IC50 (µM) - Antiproliferative Activity | CC50 (µM) - Cytotoxicity (BALB/c 3T3) | Reference |
| This compound | MCF-7 | 455 ± 28 | 495 ± 35 | [1] |
| MDA-MB-231 | 875 ± 65 | [1] | ||
| DD8 (Tyr7-BIM 23052) | MCF-7 | 398 ± 25 | 483 ± 34 | [1] |
| MDA-MB-231 | 750 ± 52 | [1] | ||
| D7 (Tyr3-BIM 23052) | MCF-7 | 512 ± 33 | 737 ± 54 | [1] |
| MDA-MB-231 | 980 ± 71 | [1] |
Note: Lower IC50 and CC50 values indicate higher potency and cytotoxicity, respectively.
Halogenated Analogs
The introduction of halogen atoms, such as fluorine, into the Phe residues of this compound has been explored to enhance biological activity.
| Compound/Analog | Cell Line | IC50 (µM) - Antiproliferative Activity | Selectivity Index (SI) vs. Normal Cells | Reference |
| This compound | HepG2 | ~100 | >5 | [2] |
| Analog with Phe(2-F) | HepG2 | Lower than this compound | Higher than this compound | [2] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.
Bioconjugate Analogs
To enhance the tumor-targeting and cytotoxic capabilities of this compound, researchers have conjugated it with other molecules, such as naphthalimide, caffeic acid, or the tripeptide Arg-Gly-Asp (RGD).
| Compound/Analog | Cell Line | IC50 (µM) - Antiproliferative Activity | Selectivity Index (SI) vs. MCF-10A | Reference |
| Npht-Gly-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2 | MCF-7 | 237.8 ± 15.4 | 2.62 | [3][4] |
| MDA-MB-231 | 356.2 ± 21.8 | 1.75 | [3][4] | |
| Arg-Gly-Asp-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2 | MCF-7 | 452.1 ± 31.5 | 1.21 | [3][4] |
| MDA-MB-231 | 589.4 ± 42.1 | 0.93 | [3][4] |
Signaling Pathways
The biological effects of this compound and its analogs are mediated through the activation of SSTR2, SSTR3, and SSTR5. Upon ligand binding, these receptors initiate a series of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels. This leads to a decrease in cyclic AMP (cAMP) levels and the activation of phosphotyrosine phosphatases (PTPs), ultimately resulting in the inhibition of cell growth and the induction of apoptosis.
Caption: General Signaling Pathway of Somatostatin Receptors.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs is typically performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide MBHA) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound or its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding: Cells (e.g., BALB/c 3T3) are seeded in a 96-well plate and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compounds for 24 hours.
-
Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing neutral red (e.g., 50 µg/mL) for 3 hours.
-
Washing and Destaining: The cells are washed to remove excess neutral red, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.
-
Data Analysis: The CC50 value (the concentration of the compound that causes 50% cytotoxicity) is calculated.
Conclusion
The development of synthesized analogs of this compound has yielded compounds with improved characteristics, including enhanced antiproliferative activity and selectivity towards cancer cells. The data presented in this guide highlights the potential of these analogs as valuable tools for cancer research and as leads for the development of novel therapeutic agents. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings. Further investigations into the specific signaling mechanisms and in vivo efficacy of these promising analogs are warranted.
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, Docking Calculations and Hydrolytic Stability Studies of Bioconjugates of Monofluorenated Analogue of BIM- 23052 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Head-to-Head Comparison: BIM 23052 and Pasireotide on Somatostatin Receptor 5 (sst5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent somatostatin (B550006) analogs, BIM 23052 and pasireotide (B1678482), with a specific focus on their interaction with the somatostatin receptor subtype 5 (sst5). The information presented is intended to support research and development efforts in endocrinology and related therapeutic areas.
Executive Summary
This compound and pasireotide are both potent somatostatin analogs that exhibit high affinity for sst5. While both compounds demonstrate inhibitory effects on hormone secretion, their receptor binding profiles and functional potencies show distinct characteristics. This guide synthesizes available experimental data to facilitate a direct comparison of their performance.
Binding Affinity at sst5
| Compound | Receptor Binding Affinity (Ki) for sst5 | Other High-Affinity Receptors |
| This compound | 7.3 nM[1][2] | sst2 (13.5 nM), sst3, sst1 (31.3 nM)[1][2][3][4] |
| Pasireotide | High affinity; reported to be 30- to 40-fold higher than octreotide[5][6] | sst1, sst2, sst3[5][6] |
Functional Potency at sst5
Both this compound and pasireotide are agonists at the sst5 receptor, leading to the inhibition of hormone secretion.
| Compound | Functional Effect | In Vitro Potency (EC50/IC50) |
| This compound | Inhibition of Growth Hormone (GH) secretion[3][4][7][8] | Data in the nanomolar range has been established, though specific EC50 values are not consistently reported in the reviewed literature. |
| Pasireotide | Inhibition of Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH) secretion.[9] In a study on GH4C1 pituitary tumor cells, pasireotide inhibited cell viability with an EC50 of 3.7 x 10⁻⁶ M after 3 days.[2] |
Signaling Pathways
Activation of sst5 by both this compound and pasireotide initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This, in turn, modulates downstream effectors to regulate hormone secretion and cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BIM 23052's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of BIM 23052 with other somatostatin (B550006) receptor agonists, supported by experimental data. The information is intended to assist researchers in evaluating the performance of this compound in the context of its receptor interactions.
Introduction to this compound
This compound is a synthetic peptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), of which five subtypes have been identified (SSTR1-5). The binding affinity and selectivity of a compound for these receptor subtypes are critical determinants of its biological activity and therapeutic potential. While initially reported to be a selective agonist for the somatostatin receptor subtype 5 (sst5), subsequent independent studies have provided a more nuanced understanding of its binding profile. This guide aims to present a consolidated view of the available data.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and two commonly used somatostatin analogs, octreotide (B344500) and pasireotide, for the five human somatostatin receptor subtypes. It is important to note that binding affinities can vary between studies due to different experimental conditions.
| Compound | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Reference |
| This compound | 31.3 | 13.5 | >1000 | 141 | 7.3 | [Vendor Data] |
| This compound | >1000 | 15 | >1000 | >1000 | 1.6 | [Bruns et al., 1996][1] |
| Octreotide | >1000 | 0.6 | 26 | >1000 | 8.5 | [Reubi et al., 2000][2] |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [Bruns et al., 2002][3] |
Note: The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental methodologies employed.
A study by Bruns et al. (1996) was unable to confirm the initially reported high selectivity of this compound for the sst5 receptor, highlighting the importance of independent verification in drug development.[1]
Experimental Protocols for Binding Affinity Determination
The determination of a compound's binding affinity for a specific receptor subtype is a fundamental experiment in pharmacology. A common and well-established method is the radioligand competition binding assay.
Principle
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Key Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) engineered to express a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Competitor Ligands: Unlabeled this compound and other compounds for comparison (e.g., octreotide, pasireotide).
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the amount of radioactivity.
Experimental Workflow
The following diagram illustrates the typical workflow for a radioligand competition binding assay.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of BIM 23052: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the somatostatin (B550006) analog BIM 23052 with other alternatives, supported by available experimental data. The information is presented to facilitate an assessment of its translational potential in therapeutic areas such as acromegaly and neuroendocrine tumors.
Executive Summary
This compound is a linear octapeptide analog of somatostatin with a high affinity for several somatostatin receptor subtypes (SSTRs), particularly demonstrating a preference for SSTR5. Research into this compound and its analogs has highlighted its potential for growth hormone (GH) inhibition and antiproliferative effects. This guide compares the performance of this compound with established somatostatin analogs—octreotide, lanreotide, and pasireotide—based on receptor binding affinity, functional potency, and available preclinical data. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for assessing the translational promise of this compound.
Data Presentation: Comparative Performance of Somatostatin Analogs
The following tables summarize the quantitative data for this compound and its key comparators.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| This compound | 31.3[1] | 13.5[1] | - | 141[1] | 7.3[1] |
| Octreotide | >1000 | 0.6 - 2.5 | 29.8 | >1000 | 7.9 - 15.8 |
| Lanreotide | 19 | 1.2 | 14.8 | >1000 | 9.3 |
| Pasireotide | 1.5 | 0.07 - 0.2 | 1.0 | >100 | 0.03 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may not be from direct head-to-head comparative studies.
Table 2: In Vitro Functional Potency - Growth Hormone Inhibition (EC50, pM)
| Compound | Cell Type | EC50 (pM) |
| BIM-23244 (related compound) | Octreotide-sensitive GH-secreting tumors | 3 ± 3[2] |
| BIM-23244 (related compound) | Octreotide-partially responsive tumors | 50 ± 31[2] |
| Octreotide | Octreotide-sensitive GH-secreting tumors | 25 ± 15[2] |
| Pasireotide (SOM230) | Acromegaly patient plasma | 553 |
Note: EC50 values represent the concentration required to achieve 50% of the maximal inhibitory effect on GH secretion. Data for this compound was not directly available and data for a related compound is presented. Data is compiled from various sources.
Table 3: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HepG2 (Liver Cancer) |
| This compound | ~100 | >200 | ~100 |
| BIM-23052 analog (DD8) | - | - | - |
Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data is compiled from studies on BIM-23052 and its analogs.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for different somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Test compounds (this compound, octreotide, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Secretion Assay
Objective: To measure the inhibitory effect of test compounds on GH secretion from pituitary tumor cells.
Materials:
-
Primary cultures of human GH-secreting pituitary adenoma cells or a suitable cell line (e.g., rat pituitary GH3 cells).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, octreotide, etc.).
-
GH-releasing hormone (GHRH) to stimulate GH secretion.
-
Enzyme-linked immunosorbent assay (ELISA) kit for GH quantification.
Procedure:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells and replace the medium with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 2 hours.
-
Stimulate GH secretion by adding GHRH (e.g., 10 nM) for 4 hours.
-
Collect the culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific ELISA kit.
-
Generate dose-response curves and calculate EC50 values for each compound.
In Vivo Growth Hormone (GH) Suppression in a Rat Model
Objective: To assess the in vivo efficacy of test compounds in suppressing GH levels.
Materials:
-
Male Sprague-Dawley rats.
-
Test compounds formulated for subcutaneous or intravenous administration.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies.
-
ELISA kit for rat GH quantification.
Procedure:
-
Acclimatize rats to handling and experimental procedures.
-
Administer the test compound at various doses via the chosen route.
-
Collect blood samples at different time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Separate plasma or serum and store at -80°C until analysis.
-
Measure GH concentrations in the samples using a specific ELISA kit.
-
Analyze the data to determine the extent and duration of GH suppression for each dose of the test compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway for GH Inhibition and Antiproliferation.
Caption: Experimental Workflow for Radioligand Receptor Binding Assay.
Caption: Logical Framework for Assessing Translational Potential of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Novel Research Compound BIM 23052
Researchers and laboratory professionals handling the experimental benzothiazole (B30560) derivative BIM 23052 must adhere to stringent safety and disposal protocols. Given the compound's nature as a novel anti-tumor agent, it should be treated as a potentially hazardous substance.[1] The following guidelines provide a framework for its proper management and disposal in a laboratory setting.
Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these procedures are based on general best practices for handling and disposing of novel, potentially cytotoxic chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
| Safety Measure | Protocol |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields at all times. |
| Engineering Controls | All handling of powdered or volatile forms of this compound should occur within a certified chemical fume hood to prevent inhalation. |
| Spill Response | In case of a spill, cordon off the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department immediately. |
| First Aid: Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Determine the different forms of this compound waste generated (e.g., solid compound, solutions, contaminated labware).
-
Select Appropriate Waste Containers: Use only EHS-approved, chemically resistant, and sealable containers for hazardous waste.
-
Label Waste Containers: Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Cytotoxic").
-
Segregate Waste:
-
Solid Waste: Collect unused or expired solid this compound and heavily contaminated items (e.g., weigh boats, contaminated absorbent pads) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Dispose of any needles or other sharps used to handle this compound in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace contamination should be placed in a designated, sealed container.
-
-
Store Waste Safely: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Below is a workflow diagram illustrating the disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Logical Framework for Safe Handling and Disposal
The safe management of this compound is predicated on a hierarchy of controls and risk assessment. The following diagram illustrates the key relationships in this safety framework.
References
Essential Safety and Handling Protocols for BIM 23052 (Lanreotide Acetate)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of BIM 23052.
This compound, also known as Lanreotide acetate, is a synthetic analog of somatostatin (B550006) used in therapeutic and research applications.[1][2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant Gloves | Impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable. Always inspect gloves prior to use.[3][4] |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient or when handling the powder form where dust may be generated.[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed.
-
Store in a dry and well-ventilated place.[3]
-
Recommended storage temperature is typically -20°C.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate any potential hazards.
Spill Cleanup:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it in a designated, labeled waste container.
-
Clean: Clean the spill area with an appropriate decontaminating agent.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal:
-
Dispose of unused or waste material at an approved hazardous waste facility.
-
Do not allow the product to enter drains, sewers, or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
